molecular formula C15H9NO3 B2664217 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione CAS No. 59514-99-7

5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione

Cat. No.: B2664217
CAS No.: 59514-99-7
M. Wt: 251.241
InChI Key: WYCKFJSUAHYDLV-UHFFFAOYSA-N
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Description

5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione is a heterocyclic compound that features a fused ring system combining isoindole and benzoxazine structures

Scientific Research Applications

5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione typically involves the reaction of 2-formylbenzoic acids with binucleophiles such as 2-(1-aminoalkyl)phenols or 2-amino-phenylcarbinols. The reaction is usually carried out in refluxing toluene with a catalytic amount of p-toluenesulfonic acid, followed by azeotropic distillation of water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the laboratory synthesis for larger scale production. This would include ensuring efficient reaction conditions, purification processes, and safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism by which 5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Isoindolo[1,2-b][1,3]benzoxazinones: These compounds share a similar fused ring system but differ in the position of the nitrogen and oxygen atoms.

    Isoindolo[2,1-a][1,3]benzoxazinones: These are closely related compounds with slight structural variations.

Uniqueness

5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione is unique due to its specific ring fusion and the resulting chemical properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .

Properties

IUPAC Name

6aH-isoindolo[2,3-a][3,1]benzoxazine-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO3/c17-13-9-5-1-2-6-10(9)14-16(13)12-8-4-3-7-11(12)15(18)19-14/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCKFJSUAHYDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3N(C2=O)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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